BenchChemオンラインストアへようこそ!

Vesatolimod

Oral Bioavailability Pharmacokinetics TLR7 Agonist

Vesatolimod (GS-9620) is the preferred TLR7 agonist for programs demanding systemic oral bioavailability and minimal off-target TLR8 activation. Its 30-fold selectivity over TLR8 (EC50 9 µM vs. 291 nM) ensures a focused IFN-α response from pDCs and B cells without confounding pro-inflammatory cytokines—a distinct advantage over dual TLR7/8 agonists like resiquimod. Validated in Phase 2 HIV 'shock and kill' and chronic HBV clinical trials. Well-characterized metabolic stability across species (human T1/2: 15.56 min) supports translational PK/PD modeling. Not interchangeable with generic TLR7 agonists. Order batch-tested, high-purity compound for reproducible immunology research.

Molecular Formula C22H30N6O2
Molecular Weight 410.5 g/mol
CAS No. 1228585-88-3
Cat. No. B611671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVesatolimod
CAS1228585-88-3
SynonymsGS-9620;  GS 9620;  GS9620;  Vesatolimod
Molecular FormulaC22H30N6O2
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=CC(=C3)CN4CCCC4)N
InChIInChI=1S/C22H30N6O2/c1-2-3-11-30-22-25-20(23)19-21(26-22)28(15-18(29)24-19)14-17-8-6-7-16(12-17)13-27-9-4-5-10-27/h6-8,12H,2-5,9-11,13-15H2,1H3,(H,24,29)(H2,23,25,26)
InChIKeyVFOKSTCIRGDTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vesatolimod (GS-9620) CAS 1228585-88-3: An Orally Bioavailable TLR7 Agonist for Advanced Immuno-Oncology and Antiviral Research


Vesatolimod (GS-9620) is a potent, orally bioavailable small molecule agonist of Toll-Like Receptor 7 (TLR7) with an EC50 of approximately 291 nM in reporter assays . Developed by Gilead Sciences, it is designed to selectively activate the innate immune system by binding to TLR7, which is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells [1]. Unlike many first-generation topical or dual TLR7/8 agonists, its profile is optimized for systemic oral administration, making it a key candidate for chronic viral infections such as Hepatitis B (HBV) and Human Immunodeficiency Virus (HIV), where sustained immune modulation is required [2].

Why In-Class TLR Agonists Cannot Substitute for Vesatolimod (GS-9620) in Research and Clinical Pipelines


Generic substitution of vesatolimod with other TLR7 agonists is not scientifically valid due to its unique combination of high oral bioavailability and a specific selectivity profile that minimizes off-target TLR8 activation. Unlike dual TLR7/8 agonists (e.g., resiquimod/R848) which can induce excessive pro-inflammatory cytokines and higher systemic toxicity, vesatolimod exhibits a 30-fold selectivity for TLR7 over TLR8 (EC50 = 9 µM), leading to a more targeted activation of pDCs and a distinct cytokine induction pattern dominated by IFN-α . Furthermore, its physicochemical properties confer superior cellular internalization and endo-lysosomal localization, which are critical for initiating the downstream signaling cascade . These quantifiable differences in potency, selectivity, and pharmacokinetics directly impact experimental outcomes and clinical safety, making vesatolimod a non-fungible tool for programs requiring a specific immunomodulatory signature.

Quantitative Differentiation of Vesatolimod (GS-9620) from Comparator TLR Agonists


Oral Bioavailability Distinguishes Vesatolimod from Topical and Dual TLR7/8 Agonists

Vesatolimod is designed for oral systemic administration, a critical differentiation from first-generation TLR7 agonists like imiquimod (R837) which are limited to topical application due to poor pharmacokinetic properties. The oral route enables consistent, dose-dependent systemic immune activation in chronic disease models. In a clinical Phase 1b study, vesatolimod demonstrated a median half-life of 9 to 19 hours in HIV-infected adults following oral dosing [1]. This contrasts sharply with imiquimod, which is not orally bioavailable and is used topically [2].

Oral Bioavailability Pharmacokinetics TLR7 Agonist Systemic Administration

Superior TLR7 Selectivity Profile of Vesatolimod Minimizes TLR8-Mediated Off-Target Effects

Vesatolimod exhibits a 30-fold selectivity for TLR7 (EC50 = 291 nM) over TLR8 (EC50 = 9 µM) . This is a key differentiator from dual TLR7/8 agonists like resiquimod (R848), which potently activates both receptors. The lack of TLR8 activation by vesatolimod results in a distinct, less pro-inflammatory cytokine profile, primarily driven by IFN-α from pDCs, and avoids the strong TNF-α induction associated with TLR8 agonism. This is supported by data showing a 100-fold selectivity for IFNα induction (MEC 3 nM) over TNFα activation .

TLR7 Selectivity TLR8 Off-Target Cytokine Induction Immune Modulation

Quantifiable Intracellular Accumulation Drives Vesatolimod's Potent Cellular Activity

Vesatolimod rapidly internalizes and preferentially accumulates within endo-lysosomal compartments, the signaling site for TLR7. In Daudi cells, the intracellular concentration of vesatolimod is measured to be 5-fold higher than the extracellular concentration . This efficient cellular uptake and trafficking mechanism is a specific, quantifiable property that contributes to its functional potency and distinguishes it from other TLR7 agonists that may have different subcellular distribution patterns. While a direct comparator is not specified in this dataset, the magnitude of accumulation is a key performance attribute.

Cellular Uptake Endo-lysosomal Localization Potency Intracellular Accumulation

Vesatolimod Demonstrates Defined Metabolic Stability and Interspecies Variation

The metabolic stability of vesatolimod has been quantitatively characterized in vitro, revealing significant interspecies differences that are critical for translational research. In liver microsomal assays, the average half-life (T1/2) was 3.06 minutes in rat, 13.06 minutes in dog, and 15.56 minutes in human microsomes [1]. This data directly informs species selection and dosing strategies for preclinical efficacy and toxicology studies.

Metabolic Stability ADME Interspecies Comparison Liver Microsomes

Optimized Application Scenarios for Vesatolimod (GS-9620) in Advanced Preclinical and Translational Research


Investigating HIV Cure Strategies via Immune Activation and Latency Reversal

Vesatolimod's oral bioavailability and selective TLR7 agonism make it a central component in human clinical trials evaluating 'shock and kill' HIV cure strategies. In a Phase 2a trial (NCT04364035), it was combined with therapeutic vaccines (ChAdOx1.HTI and MVA.HTI) in virally suppressed HIV-1 patients, demonstrating safety and eliciting robust T-cell responses [1]. Its ability to safely induce immune activation in this population, as shown in Phase 1 studies at doses of 2 mg and higher [2], positions it as a preferred tool for research requiring systemic TLR7 stimulation to target the viral reservoir.

Evaluating Dose-Dependent ISG15 Induction in Chronic Hepatitis B (CHB) Models

Vesatolimod is a critical tool for studying innate immune responses in the liver. Phase 2 studies in both viremic and virally suppressed CHB patients have consistently demonstrated a safe, well-tolerated profile with dose-dependent pharmacodynamic induction of interferon-stimulated gene 15 (ISG15) [3][4]. This provides a validated model for investigating TLR7-mediated immune modulation in a chronic viral hepatitis setting, even though monotherapy did not lead to significant HBsAg decline.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Bridging Animal Models to Human

The well-characterized in vitro metabolic stability across species (T1/2 of 3.06 min in rat, 13.06 min in dog, and 15.56 min in human microsomes) [5] makes vesatolimod an excellent compound for developing and validating translational PK/PD models. Researchers can use this known interspecies variation to predict human dosing regimens more accurately based on preclinical efficacy and toxicology data.

Mechanistic Studies on TLR7-Mediated Cytokine Induction and Cellular Signaling

Vesatolimod's 30-fold selectivity for TLR7 over TLR8 and its rapid, 5-fold intracellular accumulation in endo-lysosomes provide a specific and potent tool for dissecting TLR7 signaling pathways . It can be used in vitro to induce a focused set of cytokines (primarily IFN-α) from pDCs and B cells without the confounding variable of TLR8-mediated pro-inflammatory cytokine (e.g., TNF-α) production, enabling cleaner experimental readouts for pathway analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vesatolimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.